2-Chlorothiazolo[4,5-b]pyridine - 152170-30-4

2-Chlorothiazolo[4,5-b]pyridine

Catalog Number: EVT-1472211
CAS Number: 152170-30-4
Molecular Formula: C6H3ClN2S
Molecular Weight: 170.614
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Suzuki Cross-Coupling: This palladium-catalyzed reaction can introduce various aryl and alkyl substituents at the 2-position. This method has been successfully employed in the regioselective synthesis of imidazo[4,5-b]pyridine analogues []. Potassium organotrifluoroborate salts were found to be particularly effective for this transformation.
  • ABCB1 Modulation: Some imidazo[4,5-b]pyridine derivatives synthesized from 2-chlorothiazolo[4,5-b]pyridine exhibited potent modulatory activity towards the ABCB1 multidrug efflux pump, suggesting potential for overcoming multidrug resistance in cancer cells [].
Applications
  • Antimicrobial Activity: Thiazolo[4,5-b]pyridine derivatives have shown antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant isolates [, ]. The nature and position of substituents on the thiazolo[4,5-b]pyridine core significantly influence the potency and spectrum of antimicrobial activity.
  • Anticancer Activity: Thiazolo[4,5-b]pyridine derivatives have been explored for their anticancer activity [, ]. These compounds have shown promising results against various cancer cell lines, highlighting their potential as lead compounds for anticancer drug development.
  • Anti-inflammatory Potential: Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, structurally related to thiazolo[4,5-b]pyridine, have shown potent inhibition of Glycogen Synthase Kinase-3β (GSK-3β) []. This inhibition has been linked to anti-inflammatory effects, suggesting a potential therapeutic avenue for inflammatory diseases.

(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives

Compound Description: This group encompasses a series of novel derivatives synthesized from the base heterocycle (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide. The derivatives were synthesized through reactions like acylation, [2+3] cyclocondensation, Knoevenagel condensation, and alkylation to investigate their potential pharmacological properties. [] These modifications aimed to introduce structural diversity and assess the impact on biological activity. In vitro antioxidant activity evaluation using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method revealed promising results for some derivatives. []

Relevance: These compounds share the core thiazolo[4,5-b]pyridine structure with 2-Chlorothiazolo[4,5-b]pyridine. The presence of the 2-oxo and 5,7-dimethyl substitutions, along with various modifications at the acetic acid hydrazide moiety, highlights the exploration of structure-activity relationships within this class of compounds. []

2-(Substituted)oxazolo[4,5-b]pyridine Derivatives

Compound Description: These compounds are a series of oxazolo[4,5-b]pyridine derivatives, with varying substituents at the 2-position. Two specific derivatives, P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine) and P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine), exhibited notable antimicrobial activities. [] These compounds demonstrated superior activity against E. faecalis and E. coli isolates compared to ampicillin, with a minimum inhibitory concentration (MIC) of 16 μg/mL. [] Furthermore, P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine), P6, and P7 displayed significant activity against P. aeruginosa, comparable to or even better than gentamicin. []

2-Oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amides

Compound Description: This set of compounds represents a series of thiazolo[4,5-b]pyridine derivatives designed and synthesized as potential anticancer agents. [] The structural modifications focused on introducing various amide substituents at the 5-carboxylic acid group while maintaining the 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine core. [] In vitro anticancer activity evaluation using the US NCI protocols revealed promising results, particularly for 7-(4-fluorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide (2.2) and 7-(4-chlorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide (2.5). [] These two compounds exhibited significant cytotoxicity against C6 Rat glioma cells and U373 Human glioblastoma astrocytoma cells, comparable to the reference drug temozolomide. []

4,6-Dihydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indoline]-2',5(3H)-dione Analogues

Compound Description: These compounds constitute a class of substituted 4,6-dihydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indoline]-2',5(3H)-dione analogues synthesized and evaluated as potential dengue virus inhibitors. [] Research revealed a wide tolerance for chemical optimization at the amide position of the indolone moiety, resulting in potent inhibitory activity against Dengue virus serotypes 1-3 for compound 15 (JMX0254). [] Other compounds, such as 16, 21, 27-29, 47, and 70, also exhibited moderate to high activity against all four Dengue serotypes. []

Thiazolo[4,5-b]pyridine derivatives

Compound Description: This group comprises various thiazolo[4,5-b]pyridine derivatives explored for their antimicrobial and cytotoxic activities. [] Notably, compound V (2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid) demonstrated potent antifungal activity against Candida albicans with a MIC of 12.5 μg/mL. [] Additionally, compound VI exhibited remarkable synergistic activity with amoxicillin against multidrug-resistant clinical isolates of ESβL + Klebsiella pneumoniae and Staphylococcus haemolyticus (MRSH). []

Relevance: These compounds share the core thiazolo[4,5-b]pyridine scaffold with 2-Chlorothiazolo[4,5-b]pyridine, making them structurally similar. The variations in substituents and functional groups at different positions of the thiazolo[4,5-b]pyridine ring provide insights into structure-activity relationships within this class of compounds. []

2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine

Compound Description: This compound, successfully synthesized with a 71% yield, consists of a pyridine-thiazole moiety linked to a pyrazole ring. [] It was characterized using single-crystal X-ray structure determination, as well as 1H and 13C{1H} NMR spectroscopy. [] X-ray crystallography confirmed the planar structure of all non-hydrogen atoms in the molecule. []

Relevance: This compound shares the core thiazolo[4,5-b]pyridine scaffold with 2-Chlorothiazolo[4,5-b]pyridine. The presence of the 2-(3,5-dimethyl-1H-pyrazol-1-yl) substituent highlights the introduction of a different heterocyclic group at the 2-position compared to the chlorine atom in 2-Chlorothiazolo[4,5-b]pyridine. []

Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles

Compound Description: This group of compounds represents a series of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles synthesized via click chemistry and evaluated for their in vitro glycogen synthase kinase-3β (GSK-3β) inhibitory activity. [] Among these, compound 4g demonstrated the highest inhibitory activity with an IC50 value of 0.19 μM. [] Further in vivo investigations in a rat paw edema model revealed significant anti-inflammatory activity for 4g, 4d, 4f, and 4i, highlighting their potential as anti-inflammatory agents. []

Relevance: These compounds, despite belonging to the broader class of fused heterocycles like 2-Chlorothiazolo[4,5-b]pyridine, differ structurally due to the presence of an oxazole ring instead of a thiazole ring and the incorporation of a 1,2,3-triazole moiety. This difference underscores the exploration of diverse heterocyclic scaffolds for potentially targeting GSK-3β. []

Acyclic Phosphonate Nucleotide Analogs with Triazolo[4,5-b]pyridine, Imidazo[4,5-b]pyridine and Imidazo[4,5-b]pyridin-2(3H)-one Systems

Compound Description: This series of compounds focuses on phosphonylated triazolo[4,5-b]pyridine (1-deaza-8-azapurine), imidazo[4,5-b]pyridine (1-deazapurine), and imidazo[4,5-b]pyridin-2(3H)-one (1-deazapurin-8-one) analogs, synthesized from 2-chloro-3-nitropyridine and various diethyl ω-aminoalkylphosphonates. [] Following the reduction of the nitro group and cyclization, the final step involved transforming O,O-diethylphosphonates into their corresponding phosphonic acids. [] Although these compounds demonstrated minimal antiviral activity against specific virus strains, they did not exhibit cytotoxicity at the maximum tested concentration (100 µM). []

6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine and its derivatives

Compound Description: This group encompasses a series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives synthesized using both microwave-assisted and conventional methods. [] These compounds were evaluated for their anticancer and antimicrobial activities. Notably, 3b and 3k exhibited potent antibacterial activity, while 3f demonstrated both antibacterial and antifungal properties. [] Furthermore, 3h and 3j showed significant anticancer activity against MCF-7 and BT-474 breast cancer cell lines. []

Relevance: These compounds share the imidazo[4,5-b]pyridine scaffold with 2-Chlorothiazolo[4,5-b]pyridine, highlighting the structural similarities between these classes of compounds. The presence of a bromine atom at the 6-position and diverse substituents at the 2-position suggests a focused effort to investigate the structure-activity relationships and optimize biological activities. []

Properties

CAS Number

152170-30-4

Product Name

2-Chlorothiazolo[4,5-b]pyridine

IUPAC Name

2-chloro-[1,3]thiazolo[4,5-b]pyridine

Molecular Formula

C6H3ClN2S

Molecular Weight

170.614

InChI

InChI=1S/C6H3ClN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H

InChI Key

RSDZXVRUWGEPQG-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(S2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.